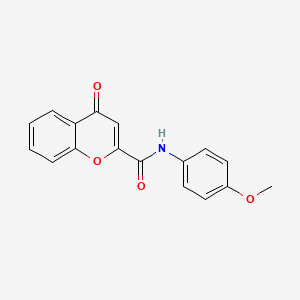

N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

CAS No.: 109843-27-8

Cat. No.: VC6762378

Molecular Formula: C17H13NO4

Molecular Weight: 295.294

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109843-27-8 |

|---|---|

| Molecular Formula | C17H13NO4 |

| Molecular Weight | 295.294 |

| IUPAC Name | N-(4-methoxyphenyl)-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C17H13NO4/c1-21-12-8-6-11(7-9-12)18-17(20)16-10-14(19)13-4-2-3-5-15(13)22-16/h2-10H,1H3,(H,18,20) |

| Standard InChI Key | FREFHBSVRHSJST-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Introduction

N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is an organic compound belonging to the chromene family, which is known for its diverse pharmacological properties. This compound features a chromene backbone with a methoxyphenyl substituent and a carboxamide functional group, contributing to its potential biological activities. Despite the lack of specific detailed studies directly on this compound in the provided sources, its structure and functional groups suggest potential applications in medicinal chemistry, similar to other chromene derivatives.

Synthesis

The synthesis of chromene derivatives typically involves multi-step organic reactions. Common methods include the condensation of appropriate aldehydes with β-keto esters or other suitable precursors, followed by cyclization reactions. The specific synthesis route for N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide would likely involve similar techniques, with careful control of reaction conditions to optimize yield and purity.

Biological Activities

Chromene derivatives are known for their anticancer, anti-inflammatory, and antimicrobial effects. While specific biological activity data for N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is not available, its structural similarity to other active chromene compounds suggests potential applications in these areas. Further research is needed to elucidate its pharmacological properties and potential therapeutic uses.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide. For example:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide | Contains a methoxybenzyl group instead of methoxyphenyl | Different biological activity profile |

| 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide | Additional methoxy group on the chromene ring | Variations in biological activity based on substituents |

| 6,8-dichloro-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide | Chlorine substituents on the chromene ring | Potential anti-inflammatory effects |

These comparisons highlight the importance of substituents in modulating biological activities.

Future Research Directions

To fully understand the potential of N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, further studies are required. These should include:

-

Synthesis Optimization: Improving synthesis methods to increase yield and purity.

-

Biological Activity Screening: Evaluating its anticancer, anti-inflammatory, and antimicrobial properties.

-

Mechanism of Action Studies: Investigating how it interacts with biological targets using techniques like molecular docking and enzymatic assays.

These studies will provide valuable insights into its therapeutic potential and guide future drug development efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume